2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine
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Overview
Description
2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine typically involves the introduction of bromine, fluorine, and trifluoromethyl groups onto a pyridine ring. One common method is the halogenation of pyridine derivatives. For example, starting with 2,6-difluoropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be used to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions.
Amines and Thiols: Used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery.
Material Science: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, although specific details would depend on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine is unique due to the presence of both bromine and fluorine atoms along with a trifluoromethyl group on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C6H2BrF4N |
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Molecular Weight |
243.98 g/mol |
IUPAC Name |
2-bromo-6-fluoro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2BrF4N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H |
InChI Key |
GKYFJOFAQBGHRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1F)Br)C(F)(F)F |
Origin of Product |
United States |
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